![molecular formula C28H44N2 B14626814 Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- CAS No. 55166-13-7](/img/structure/B14626814.png)
Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of hydrazine functional groups attached to phenyl rings, which are further substituted with tert-butyl groups. The compound’s molecular formula is C30H46N2, and it is often used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- typically involves the reaction of hydrazine with substituted phenyl derivatives. One common method includes the reaction of hydrazine hydrate with 3,5-bis(1,1-dimethylethyl)benzaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to remove impurities and achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form hydrazine derivatives with lower oxidation states.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- involves its interaction with various molecular targets and pathways. The compound’s hydrazine groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This interaction can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of cell death in certain cases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine, (1,1-dimethylethyl)-: A simpler hydrazine derivative with similar reactivity but different structural features.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: Another compound with tert-butyl-substituted phenyl rings, used in different applications.
Uniqueness
Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- is unique due to its specific substitution pattern and the presence of hydrazine functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
55166-13-7 |
|---|---|
Formule moléculaire |
C28H44N2 |
Poids moléculaire |
408.7 g/mol |
Nom IUPAC |
1,1-bis(3,5-ditert-butylphenyl)hydrazine |
InChI |
InChI=1S/C28H44N2/c1-25(2,3)19-13-20(26(4,5)6)16-23(15-19)30(29)24-17-21(27(7,8)9)14-22(18-24)28(10,11)12/h13-18H,29H2,1-12H3 |
Clé InChI |
CEIJHLXVCIMKHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)N(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


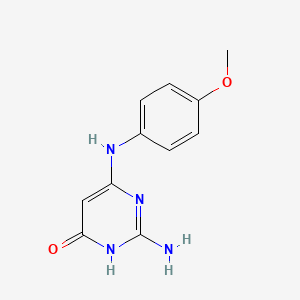

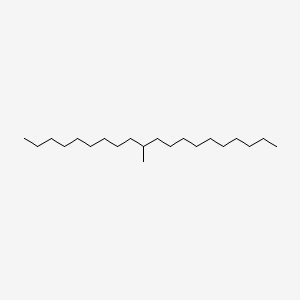
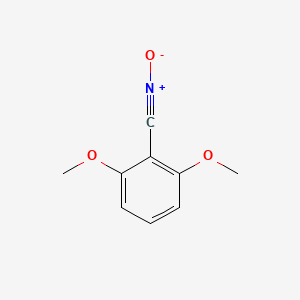


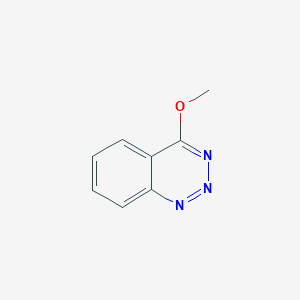
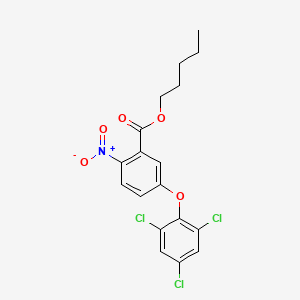
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
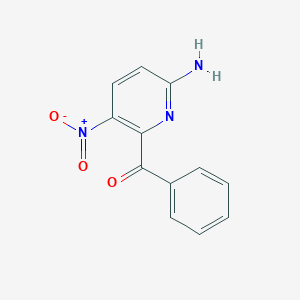
![(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14626791.png)

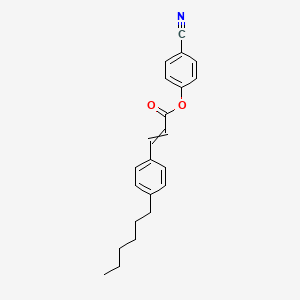
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
